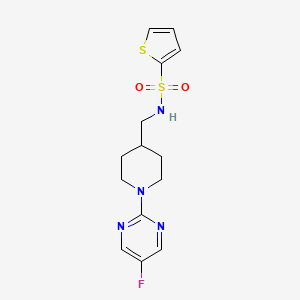

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O2S2/c15-12-9-16-14(17-10-12)19-5-3-11(4-6-19)8-18-23(20,21)13-2-1-7-22-13/h1-2,7,9-11,18H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBJCNXJHEPPGKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine and fluoropyrimidine intermediates. The key steps include:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting from commercially available precursors.

Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via nucleophilic substitution reactions, typically using fluorinated pyrimidine derivatives.

Coupling with Thiophene Sulfonamide: The final step involves coupling the piperidine-fluoropyrimidine intermediate with thiophene-2-sulfonamide under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonamide to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluoropyrimidine ring.

Scientific Research Applications

Antitumor Activity

Research has highlighted the potential of compounds similar to N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide in cancer therapy. For instance, studies on structurally related compounds have shown their ability to inhibit tumor cell proliferation and migration, triggering mechanisms of cell death such as ferroptosis.

A notable case study involved the compound 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA), which demonstrated significant antitumor effects by targeting the KEAP1-NRF2-GPX4 axis , leading to increased reactive oxygen species (ROS) levels and subsequent tumor cell death . This suggests that this compound may exhibit similar mechanisms of action.

Antiviral Activity

The compound's structural characteristics indicate potential antiviral properties, particularly against HIV. Research into piperidine-substituted thiophenes has revealed their ability to interact with viral proteins, potentially enhancing drug resistance profiles while reducing toxicity . This positions this compound as a promising candidate for further exploration in antiviral drug development.

Table 1: Comparison of Biological Activities

Case Study 1: PMSA in Cancer Treatment

In vitro studies demonstrated that PMSA inhibited tumor cell proliferation and migration while inducing ferroptosis. The treatment resulted in significant alterations in protein expression related to oxidative stress management, highlighting its potential as an anti-tumor agent .

Case Study 2: Antiviral Screening

Recent investigations into piperidine derivatives have shown promising results against HIV by disrupting viral replication processes. This underscores the need for further studies on this compound's antiviral efficacy.

Mechanism of Action

The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the thiophene sulfonamide group can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)benzene-2-sulfonamide: Similar structure but with a benzene ring instead of thiophene.

N-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)furan-2-sulfonamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is unique due to the combination of its fluoropyrimidine, piperidine, and thiophene sulfonamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a piperidine ring, a fluorinated pyrimidine moiety, and a thiophene sulfonamide group. The presence of the fluorine atom enhances its biological activity and metabolic stability, making it a candidate for drug development.

Chemical Formula:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or enzymes, while the piperidine ring can modulate receptor activity. This interaction can lead to various biological effects such as:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Signal Transduction Modulation: It can affect signaling pathways that are crucial for cell proliferation and survival.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, in vitro studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

In studies focusing on cancer cell lines, the compound demonstrated cytotoxic effects. For example, derivatives targeting the pyrimidine synthesis pathway have been shown to significantly inhibit cell proliferation in A431 vulvar epidermal carcinoma cells . This suggests that this compound could serve as a lead compound for anticancer drug development.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Synthesis of Fluoropyrimidine: Achieved through fluorination of pyrimidine using agents like Selectfluor.

- Formation of Piperidine Derivative: Involves nucleophilic substitution reactions under basic conditions.

- Coupling Reaction: The final coupling of the piperidine derivative with thiophene sulfonamide is conducted using coupling agents such as EDCI or DCC.

Research Findings Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves sequential coupling reactions. For example:

- Step 1 : Functionalization of the piperidine ring with a 5-fluoropyrimidin-2-yl group via nucleophilic substitution (e.g., using 2-chloro-5-fluoropyrimidine with piperidin-4-ylmethanamine under reflux in acetonitrile) .

- Step 2 : Sulfonamide coupling between thiophene-2-sulfonyl chloride and the intermediate amine, often requiring a base like triethylamine in dichloromethane at 0–5°C to minimize side reactions .

- Optimization : Reaction efficiency can be enhanced using microwave-assisted synthesis for reduced reaction times or employing flow chemistry for scalability .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are critical?

- Methodology :

- NMR Spectroscopy : and NMR to verify connectivity of the piperidine, fluoropyrimidine, and sulfonamide moieties. Key signals include aromatic protons (δ 7.5–8.5 ppm for thiophene) and fluoropyrimidine protons (δ 8.1–8.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for : 383.07 g/mol) and rule out impurities .

- X-ray Crystallography : If single crystals are obtained, this provides definitive 3D structural confirmation, particularly for stereochemistry at the piperidine ring .

Q. What preliminary assays are suitable for evaluating the compound's biological activity?

- Methodology :

- Enzyme Inhibition Screens : Test against kinases or sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric assays (e.g., stopped-flow CO hydration for carbonic anhydrase) .

- Cellular Assays : Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) to identify IC values, with comparisons to structurally related compounds (e.g., CPI-1205 analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity or selectivity?

- Methodology :

- Core Modifications : Synthesize derivatives with variations in the fluoropyrimidine (e.g., chloro or methyl substituents) or sulfonamide (e.g., benzene vs. thiophene) groups. Compare binding energies via molecular docking (e.g., AutoDock Vina) .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (e.g., sulfonamide -SONH) or hydrophobic (piperidine ring) interactions .

- Data Interpretation : Correlate substituent effects with IC shifts; e.g., bulky groups on the piperidine ring may reduce cell permeability but enhance target binding .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Case Example : If the compound shows potent enzyme inhibition in vitro but weak cellular activity:

- Solubility/Permeability Testing : Measure logP (e.g., HPLC-derived) to assess lipid bilayer penetration. Low solubility may require prodrug strategies (e.g., esterification) .

- Metabolic Stability : Use liver microsomes (human/rat) to identify rapid degradation; CYP450 inhibition assays can guide structural tweaks to reduce metabolism .

- Off-Target Profiling : Broad-panel kinase screens (e.g., Eurofins KinaseProfiler) to rule out confounding interactions .

Q. How can mechanistic studies elucidate the compound's interaction with biological targets like EZH2 or CCR5?

- Methodology :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (, ) for target proteins .

- Cryo-EM/X-ray Co-crystallography : Resolve binding poses, particularly for sulfonamide interactions with catalytic residues (e.g., Zn in carbonic anhydrase) .

- RNA-seq/ChIP-seq : For epigenetic targets (e.g., EZH2), assess downstream gene expression changes in treated vs. untreated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.